Benzenamine, N-butyl-2-methoxy-
Overview
Description
Benzenamine, N-butyl-2-methoxy- is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemosensor for Silver Ion Detection
4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine has been identified as a highly selective chemosensor for Ag(+) ion detection in a methanol-water mixture, demonstrating significant fluorescent enhancement upon Ag(+) binding due to increased intramolecular charge transfer (ICT). This finding is supported by TD-DFT calculations, indicating its potential application in the sensitive detection of silver ions in various scientific fields (Tharmaraj, Devi, & Pitchumani, 2012).
Corrosion Inhibition for Aluminum Alloy
Novel Schiff bases incorporating N-(4-((4-((phenylimino)methyl)phenoxy)methoxy)benzylidene)benzenamine structures have shown significant corrosion inhibition effects on aluminum alloy AA2219-T6 in acidic environments. These effects were analyzed through various techniques such as weight loss measurements and electrochemical impedance spectroscopy, revealing that the Schiff bases act as mixed inhibitors and adhere to the Langmuir adsorption isotherm. This research contributes to the development of more effective corrosion inhibitors for aluminum alloys in acidic conditions (Nazir, Akhter, Ali, & Shah, 2019).
Antimicrobial Activity
A series of 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine compounds were synthesized and exhibited notable antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. This discovery underlines the potential of these compounds in developing new antimicrobial agents, contributing to the ongoing fight against microbial resistance (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Mechanism of Action
The mechanism of action for Benzenamine, N-butyl-2-methoxy- involves electrophilic aromatic substitution. This mechanism should be considered in context with other mechanisms involving carbocation intermediates. These include SN1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes .
Properties
IUPAC Name |
N-butyl-2-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h5-8,12H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBGDUZWAJNQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215846 | |
Record name | Benzenamine, N-butyl-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65570-20-9 | |
Record name | N-Butyl-2-methoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65570-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N-butyl-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065570209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-butyl-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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